4-(4-Nitrobenzoyl)benzoic acid
Overview
Description
4-(4-Nitrobenzoyl)benzoic acid is a chemical compound with the CAS Number: 7377-13-1 and a molecular weight of 271.23 . It is a solid substance that is stored at room temperature .
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzoyl)benzoic acid involves an ice-cooled mixture of glacial acetic acid and sulfuric acid. Chromium oxide is added in small portions to keep the temperature below 10 °C .Molecular Structure Analysis
The molecular formula of 4-(4-Nitrobenzoyl)benzoic acid is C14H9NO5 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
4-(4-Nitrobenzoyl)benzoic acid is a solid substance that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Solid-State Versatility in Molecular Salts/Cocrystals
4-(4-Nitrobenzoyl)benzoic acid has been explored in the context of molecular salts and cocrystals. In one study, molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives were synthesized and characterized, highlighting the role of halogen bonds in crystal stabilization (Oruganti et al., 2017).
Polyaniline Doping
Another study focused on using benzoic acid and its derivatives, including 4-nitrobenzoic acid, as dopants for polyaniline. This research explored the electrical properties of the resulting polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).
Synthesis Methods
Research has also been conducted on the synthesis of p-nitrobenzoic acid and benzoic acids from benzyl and methyl ketones, offering practical methods for synthesizing 4-nitrobenzoic acid (Khodaei, Khosropour, & Moghanian, 2007).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, related to 4-nitrobenzoic acid, have been evaluated as possible sensitizers of Eu(III) and Tb(III) luminescence, demonstrating significant luminescence properties (Viswanathan & Bettencourt-Dias, 2006).
Crystallographic Studies
A study on benzoic acid derivatives, including 4-nitrobenzoic acid, using X-ray powder diffraction, provided insights into the nature of intermolecular interactions and molecular electrostatic potential (Pramanik et al., 2019).
Speciation in Solution
The self-association of 2-chloro-4-nitrobenzoic acid in various solvents was investigated to understand the role of hydrogen bonding and aromatic interactions in solvent interactions and crystallization (Be̅rziņš et al., 2021).
Spectroscopic Analysis
Research on the spectroscopic properties of 2-, 3-, and 4-nitrobenzoic acids, including vibrational band assignments and NMR spectra, contributed to a deeper understanding of the molecular structure (Samsonowicz et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(4-nitrobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHZEMNYJKTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308862 | |
Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzoyl)benzoic acid | |
CAS RN |
7377-13-1 | |
Record name | 7377-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.